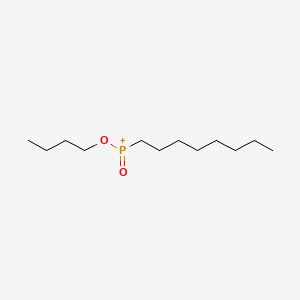
Butyl octylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl octylphosphinate is an organophosphorus compound with the molecular formula C₁₂H₂₇O₂P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is further bonded to a butyl group and the other to an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl octylphosphinate typically involves the reaction of butylphosphinic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl octylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various alkyl or aryl phosphinates depending on the substituents used.
Applications De Recherche Scientifique
Butyl octylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
Mécanisme D'action
The mechanism by which butyl octylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions and other nucleophiles, making it an effective ligand in coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl phosphinate
- Octyl phosphinate
- Dimethyl phosphinate
- Diethyl phosphinate
Uniqueness
Butyl octylphosphinate is unique due to its specific combination of butyl and octyl groups, which confer distinct chemical and physical properties. Compared to other phosphinates, it may exhibit different solubility, reactivity, and binding affinity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
63886-54-4 |
|---|---|
Formule moléculaire |
C12H26O2P+ |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
butoxy-octyl-oxophosphanium |
InChI |
InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1 |
Clé InChI |
JUCNTEIJIIMFMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[P+](=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


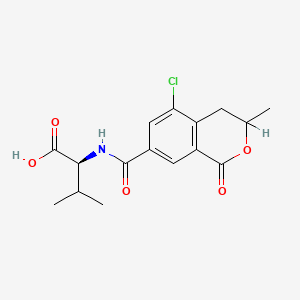

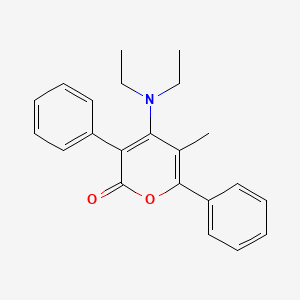
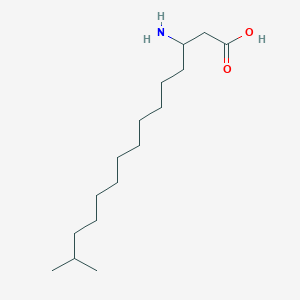
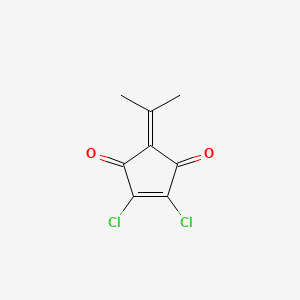

![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
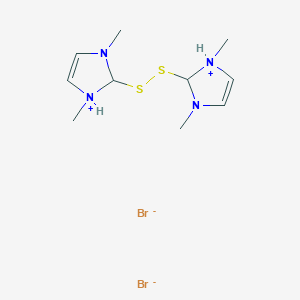


![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
